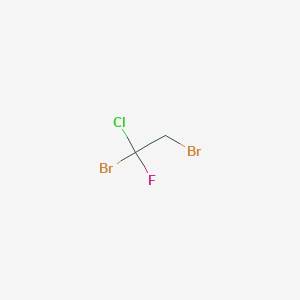

1,2-Dibromo-1-chloro-1-fluoroethane

Description

Overview of Halogenated Organic Compounds in Modern Chemical Research

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are a cornerstone of modern chemical research and industry. wou.edu Their diverse applications stem from the unique physicochemical properties that halogens impart to organic molecules, such as altered reactivity, lipophilicity, and biological activity. mdpi.com These compounds are utilized as solvents, refrigerants, propellants, fire retardants, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. wou.eduwikipedia.org The introduction of halogens can dramatically influence a molecule's behavior, making halogenated compounds a subject of continuous investigation to understand their properties and discover novel applications. mdpi.com

Historical Context of Dihalogenated and Trihalogenated Ethane Chemistry

The history of di- and trihalogenated ethanes is intertwined with the development of refrigerants and anesthetics in the 20th century. Early research into these compounds was driven by the need for stable, non-toxic, and non-flammable alternatives to substances like ammonia (B1221849) and sulfur dioxide in refrigeration. This led to the development of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). While not a commercial refrigerant, the study of various halogenated ethanes contributed to the understanding of structure-property relationships within this class of compounds. The anesthetic properties of some halogenated ethanes, most notably halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), also spurred significant research into the synthesis and biological effects of related molecules. nih.gov This historical work laid the groundwork for the investigation of more complex, mixed-halogenated ethanes like the subject of this article.

Academic Rationale for Investigating 1,2-Dibromo-1-chloro-1-fluoroethane

The academic interest in this compound stems primarily from its nature as a chiral, polyhalogenated alkane. The presence of a stereocenter at the carbon atom bonded to four different substituents (a hydrogen, a bromine, a chlorine, and a fluoromethyl group) makes it a valuable model for studying stereoselective synthesis and the properties of chiral molecules. mdpi.com The unique combination of bromine, chlorine, and fluorine atoms on a simple two-carbon backbone allows for the investigation of intramolecular interactions and their influence on the compound's conformation and reactivity. Furthermore, the study of such mixed-halogenated compounds is relevant to understanding the metabolism and environmental fate of more complex halogenated pollutants. The potential for this compound to serve as a building block in the synthesis of more complex molecules also contributes to its academic significance. nih.gov

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on its chemical synthesis and stereochemical properties. A key objective is the development of stereoselective synthetic routes to obtain specific enantiomers or diastereomers of the molecule. This is crucial for investigating the differing biological activities that stereoisomers of chiral compounds often exhibit. mdpi.com Another research goal is the detailed spectroscopic characterization of the compound to understand its structural and electronic properties. While direct, large-scale applications have not been identified, its study contributes to the broader understanding of halogenated organic chemistry, which can inform the development of new synthetic methodologies and the assessment of the environmental impact of related compounds.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₂ClF | nih.gov |

| Molecular Weight | 240.30 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 243139-69-7 | nih.gov |

Note: Another CAS number, 95036361, is associated with the (1S) stereoisomer of this compound.

Synthesis of this compound

One plausible approach involves the electrophilic halogenation of a suitable haloalkene . For instance, the reaction of 1-chloro-1-fluoroethene with bromine (Br₂) would be expected to yield this compound. This type of reaction typically proceeds through a cyclic halonium ion intermediate.

Another potential route is the free radical halogenation of a partially halogenated ethane . For example, the reaction of 1-bromo-2-chloro-2-fluoroethane with bromine under UV light could introduce a second bromine atom. However, free radical halogenation often leads to a mixture of products, making it less ideal for selective synthesis. youtube.comyoutube.com

A related synthesis described in the literature is the preparation of 1,2-dibromo-1,1-difluoroethane. This involves the reaction of 2-chloro-1,1-difluoroethylene (B1204758) with liquid bromine at low temperatures, followed by purification. chemicalbook.com This suggests that a similar strategy starting with a different halogenated ethene could be employed to synthesize the target molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOJBBYSXFXRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371394 | |

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-69-7 | |

| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dibromo 1 Chloro 1 Fluoroethane

Precursor Selection and Design for Halogenated Ethane Synthesis

The successful synthesis of 1,2-dibromo-1-chloro-1-fluoroethane is critically dependent on the judicious selection of an appropriate precursor. The ideal starting material should possess a carbon backbone that facilitates the controlled, stepwise or concurrent introduction of bromine, chlorine, and fluorine atoms. Two primary classes of precursors are generally considered: unsaturated haloalkenes and saturated haloalkanes.

For direct halogenation approaches, a logical precursor is a haloalkene, such as 1-chloro-1-fluoroethene . The double bond in this molecule provides a reactive site for the addition of bromine. Alternatively, starting with a saturated haloalkane like 1-chloro-1-fluoroethane allows for the introduction of bromine via free-radical substitution reactions.

For syntheses relying on halogen exchange, a precursor already containing two of the three desired halogens would be optimal. For instance, a molecule like 1,2-dichloro-1-fluoroethane could potentially undergo a selective Finkelstein-type reaction to replace one chlorine atom with bromine. Conversely, a precursor such as 1,2-dibromo-1-chloroethane could be a substrate for a Swarts-type fluorination reaction. The design of the precursor must also consider the directing effects of the pre-existing halogens on the subsequent halogenation or exchange steps.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Name | Molecular Formula | Rationale for Use |

| 1-Chloro-1-fluoroethene | C₂H₂ClF | Substrate for electrophilic addition of bromine. |

| 1-Chloro-1-fluoroethane | C₂H₄ClF | Substrate for radical bromination. |

| 1,2-Dichloro-1-fluoroethane | C₂H₃Cl₂F | Potential substrate for Finkelstein-type bromination. |

| 1,2-Dibromo-1-chloroethane | C₂H₃Br₂Cl | Potential substrate for Swarts fluorination. |

Direct Halogenation Approaches

Direct halogenation methods involve the addition of halogens across a double bond or the substitution of hydrogen atoms on a saturated alkane. These methods are often favored for their atom economy but can sometimes suffer from a lack of selectivity, leading to mixtures of products.

Radical Initiated Bromination and Chlorination

The free-radical halogenation of alkanes is a well-established method for introducing chlorine and bromine atoms. chemguide.co.uklibretexts.org This process is typically initiated by ultraviolet (UV) light or a chemical initiator, which generates halogen radicals. These radicals then abstract hydrogen atoms from the alkane, creating an alkyl radical that subsequently reacts with a halogen molecule to form the haloalkane and a new halogen radical, thus propagating the chain reaction. chemguide.co.uk

In the context of synthesizing this compound, one could envision the radical bromination of 1-chloro-1-fluoroethane . The reaction would proceed via the following general steps:

Initiation: Homolytic cleavage of bromine (Br₂) by UV light to form two bromine radicals (2 Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from 1-chloro-1-fluoroethane, forming hydrogen bromide (HBr) and a 1-chloro-1-fluoroethyl radical (•CHF-CH₂Cl or CH₃-•CCl-F). The relative stability of the resulting radical will influence the regioselectivity.

The ethyl radical reacts with a molecule of Br₂ to yield this compound and a new bromine radical.

Termination: Combination of any two radical species.

A significant challenge in this approach is controlling the regioselectivity of the bromination, as multiple constitutional isomers can be formed. libretexts.org The reaction conditions, such as temperature and concentration of reactants, would need to be carefully optimized to favor the desired isomer.

Electrophilic Addition Reactions with Fluorine Precursors

Electrophilic addition of halogens to alkenes is a powerful method for creating vicinal dihalides. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by a halide ion in an anti-addition fashion. libretexts.orgyoutube.com

For the synthesis of this compound, a plausible route involves the electrophilic addition of bromine to 1-chloro-1-fluoroethene . The reaction mechanism would involve the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would lead to the formation of this compound.

The regioselectivity of the nucleophilic attack on the unsymmetrical bromonium ion is a key consideration. The attack will generally occur at the more electrophilic carbon atom, which is influenced by the electronic effects of the existing fluorine and chlorine substituents.

Alternatively, the use of an interhalogen compound like bromine chloride (BrCl) could be considered for addition across the double bond of a suitable precursor. For instance, the reaction of BrCl with 1-fluoroethene would, in principle, yield a mixture of bromo-chloro-fluoroethane isomers. The control of regioselectivity in such additions to haloalkenes is often challenging. researchgate.net

Halogen Exchange Reactions for Targeted Synthesis

Halogen exchange reactions provide a more controlled approach to the synthesis of mixed haloalkanes by replacing one halogen with another. These reactions are often driven to completion by the precipitation of a metal halide salt.

Finkelstein-Type Reactions for Bromine Incorporation

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom. wikipedia.orgbyjus.com It is most commonly used to synthesize alkyl iodides from alkyl chlorides or bromides by treatment with sodium iodide in acetone. wikipedia.orgbyjus.com The reaction is driven by the poor solubility of sodium chloride or sodium bromide in acetone. wikipedia.org

While less common, a Finkelstein-type reaction could theoretically be employed to introduce bromine. This would involve reacting a chloro- or fluoro-substituted precursor with a bromide salt. For example, treating 1,2-dichloro-1-fluoroethane with a source of bromide ions, such as sodium bromide, in a suitable solvent could potentially lead to the substitution of one of the chlorine atoms with bromine.

The success of such a reaction would depend on the relative leaving group ability of the halogens and the reaction conditions. Generally, chlorine is a better leaving group than fluorine. Therefore, selective replacement of chlorine over fluorine would be anticipated. The choice of solvent is crucial to drive the equilibrium towards the desired product. organic-chemistry.org

Table 2: Comparison of Finkelstein and Swarts Reactions

| Feature | Finkelstein Reaction | Swarts Reaction |

| Typical Halogen Introduced | Iodine | Fluorine |

| Typical Precursors | Alkyl chlorides, Alkyl bromides | Alkyl chlorides, Alkyl bromides |

| Driving Force | Precipitation of insoluble metal halide (e.g., NaCl, NaBr) in acetone | Formation of a more stable C-F bond |

| Common Reagents | NaI in acetone | Heavy metal fluorides (e.g., AgF, Hg₂F₂), SbF₃/SbCl₅ |

Swarts Reaction Analogs for Fluorine Introduction

The Swarts reaction is a key method for the synthesis of alkyl fluorides. byjus.comunacademy.com It involves the treatment of alkyl chlorides or bromides with a fluorinating agent, typically a heavy metal fluoride (B91410) such as silver(I) fluoride (AgF) or mercury(II) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃) often in the presence of a catalyst like antimony pentachloride (SbCl₅). byjus.comunacademy.comwikipedia.org The reaction proceeds by the exchange of chlorine or bromine atoms with fluorine. byjus.comunacademy.com

A viable synthetic route to this compound could start with a precursor such as 1,2-dibromo-1-chloroethane . The treatment of this compound with a suitable fluorinating agent under Swarts conditions would be expected to replace one of the bromine or chlorine atoms with fluorine. The reactivity of the halogens towards substitution generally follows the trend I > Br > Cl. Therefore, one of the bromine atoms would likely be replaced preferentially.

The choice of the fluorinating agent and the reaction conditions (temperature, solvent) are critical for controlling the extent of fluorination and preventing the formation of polyfluorinated byproducts. For example, using a stoichiometric amount of the fluorinating agent would be crucial to achieve mono-fluorination.

Stereoselective Synthesis Strategies for this compound

Achieving stereocontrol in the synthesis of chiral molecules like this compound, which possesses a stereocenter at the C-1 position, is a significant objective in synthetic organic chemistry. The spatial arrangement of the bromine, chlorine, and fluorine atoms around this carbon center can lead to different enantiomers, which may exhibit distinct properties. Stereoselective synthesis aims to produce a single enantiomer or a specific diastereomer in preference to others.

A plausible precursor for the stereoselective synthesis of this compound is a halo-substituted alkene. The stereoselective addition of halogens across the double bond is a key strategy. For instance, the bromochlorination of a suitable fluoro-substituted alkene could be a viable route. Research has shown that the use of chiral catalysts can induce enantioselectivity in such reactions. acs.org

One approach involves the use of chiral Lewis base catalysts. For example, derivatives of cinchona alkaloids, such as (DHQD)₂PHAL, have been successfully employed in the enantioselective bromochlorination of enones, achieving significant enantiomeric ratios. acs.org This strategy relies on the formation of a chiral complex between the catalyst and the halogenating agent, which then delivers the halogens to the alkene substrate in a stereocontrolled manner.

Another promising strategy is the use of chiral phosphoric acid catalysts in phase-transfer catalysis systems. mdpi.com These catalysts can form a chiral ion pair with an anionic nucleophile, guiding its attack on a halonium ion intermediate to afford the product with high enantioselectivity. While direct application to this compound synthesis from a specific alkene precursor is not extensively documented, the principles from related haloamination reactions suggest its potential. For instance, the bromoamination cyclization of unsaturated sulfonamides has been achieved with high enantioselectivity using amino-thiocarbamate catalysts. mdpi.com

The choice of the starting alkene is crucial. A potential precursor could be 1-chloro-1-fluoroethene. The stereoselective addition of bromine to this alkene would be a critical step. Alternatively, starting with a bromofluoroalkene and performing a chlorination or bromochlorination could also be explored. The electronic properties and steric hindrance of the substituents on the alkene will significantly influence the stereochemical outcome of the halogenation reaction. mdpi.com

| Catalyst Type | Example Catalyst | Potential Application | Expected Outcome |

| Chiral Lewis Base | (DHQD)₂PHAL | Enantioselective bromochlorination of a fluoroalkene | High enantiomeric ratio of one this compound enantiomer |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Phase-transfer catalyzed halogenation | High enantioselectivity in the addition of bromide or chloride |

| Chiral Thiohydantoin | Custom-designed thiohydantoins | Stereoselective iodoamination (adaptable for bromo/chloro) | Control over the stereocenter during halogen introduction |

This table presents potential catalytic systems for the stereoselective synthesis of this compound based on analogous reactions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of halogenating agents, solvent, temperature, and reaction time.

Halogenating Agents: The selection of appropriate halogenating agents is critical. For introducing bromine and chlorine, a variety of reagents can be considered. For bromination, N-bromosuccinimide (NBS) is a common and effective source of electrophilic bromine. mdpi.com For chlorination, sources like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) can be employed. acs.org In bromochlorination reactions, a combination of a bromine source and a chloride source is used. The reactivity and selectivity of these agents can be influenced by the presence of a catalyst. acs.org

Solvent: The solvent can have a profound effect on the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) and toluene (B28343) are often used for halogenation reactions. mdpi.com The choice of solvent can influence the solubility of the reactants and catalysts, as well as the stability of the reaction intermediates, such as halonium ions.

Temperature: Halogenation reactions are often exothermic and may require cooling to control the reaction rate and prevent side reactions. Low temperatures, such as -78 °C, are frequently used in stereoselective reactions to enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. mdpi.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential.

A hypothetical optimization study for the synthesis of this compound from a suitable alkene precursor is presented in the table below, based on findings from related polyhalogenation reactions.

| Parameter | Variation | Effect on Yield | Effect on Selectivity |

| Halogenating Agent | NBS/SOCl₂ | Moderate | Good regioselectivity |

| Br₂/Cl₂ | Potentially higher yield, but less selective | May lead to mixtures | |

| DBDMH/SOCl₂ | Variable yields | Dependent on substrate | |

| Solvent | Dichloromethane | Good solubility, standard choice | Generally good |

| Toluene | Alternative non-polar solvent | Can influence catalyst performance | |

| p-Xylene | Used in some phase-transfer catalysis | May enhance selectivity with specific catalysts | |

| Temperature | -78 °C | Lower yield, but higher selectivity | Maximizes enantioselectivity |

| 0 °C | Good balance of yield and selectivity | Moderate enantioselectivity | |

| Room Temperature | Higher yield, but lower selectivity | Often leads to racemic mixtures |

This table illustrates the potential effects of varying reaction conditions on the synthesis of this compound, based on established principles of halogenation reactions. acs.orgmdpi.com

Novel Catalytic Systems in the Synthesis of Polyhalogenated Ethanes

The development of novel catalytic systems is a continuous effort in the field of organic synthesis, aiming for more efficient, selective, and environmentally friendly processes. For the synthesis of polyhalogenated ethanes, including this compound, several innovative catalytic approaches are emerging.

Lewis Base Catalysis: As mentioned earlier, chiral Lewis bases are at the forefront of stereoselective halogenation. Triphenylphosphine and its oxide (TPPO) have been shown to be effective as inexpensive catalysts for regio- and diastereoselective interhalogenation reactions. acs.org This type of catalysis proceeds through the activation of the halogenating agent by the Lewis base, facilitating the attack on the alkene.

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. This methodology utilizes light-absorbing catalysts that can initiate radical reactions under mild conditions. While direct application to the synthesis of this compound is yet to be reported, the principles of photoredox-mediated halogenation are well-established for other substrates. acs.org This approach could offer alternative pathways for the introduction of halogen atoms with unique selectivity profiles.

Dual Catalysis Systems: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. For instance, a combination of photoredox catalysis and copper catalysis has been used for the difunctionalization of electron-deficient alkenes. acs.org Such a system could potentially be adapted for the controlled addition of different halogens across a double bond.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Halohydrin dehalogenases (HHDHs) are enzymes that have been engineered to catalyze the ring-opening of epoxides and the dehalogenation of haloalcohols with high stereoselectivity. nih.gov While their direct use for the synthesis of this compound has not been demonstrated, the principles of enzymatic halogenation and dehalogenation could inspire the development of biocatalytic routes to this and other polyhalogenated compounds.

| Catalytic System | Principle | Potential Advantages |

| Lewis Base Catalysis | Activation of halogenating agent | Inexpensive catalysts, good stereocontrol |

| Photoredox Catalysis | Radical-mediated halogenation | Mild reaction conditions, unique selectivity |

| Dual Catalysis | Synergistic action of two catalysts | Enables novel transformations, high efficiency |

| Enzymatic Catalysis | Biocatalytic halogenation/dehalogenation | High stereoselectivity, environmentally friendly |

This table summarizes novel catalytic systems with potential applicability in the synthesis of polyhalogenated ethanes.

Mechanistic Studies of Reactions Involving 1,2 Dibromo 1 Chloro 1 Fluoroethane

Nucleophilic Substitution Pathways at the Chiral Carbon Center (C1)

The C1 carbon of 1,2-Dibromo-1-chloro-1-fluoroethane is a chiral center, making it an excellent candidate for stereochemical studies of nucleophilic substitution reactions. The carbon is bonded to four different groups: a bromine atom, a chlorine atom, a fluorine atom, and a -CH2Br group. Both bromine and chlorine are effective leaving groups, with bromide being generally better than chloride.

S\N1 Reaction Kinetics and Stereochemical Outcomes

The S\N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. nih.govresearchgate.net The rate-determining first step is the unimolecular dissociation of the substrate to form a carbocation and a leaving group. doubtnut.com The rate of an S\N1 reaction is therefore dependent only on the concentration of the substrate. doubtnut.com

For this compound, the C-Br bond is weaker than the C-Cl bond, making bromide the more likely leaving group. The initial formation of a carbocation at C1 would be the slow step. The stability of this carbocation is a crucial factor. The adjacent bromine and the fluorine and chlorine atoms on the carbocation itself would exert inductive effects.

The stereochemical outcome of an S\N1 reaction at a chiral center is typically racemization. nih.gov The planar sp2-hybridized carbocation intermediate can be attacked by a nucleophile from either face with roughly equal probability, leading to a mixture of retention and inversion of configuration. nih.govdoubtnut.com However, complete racemization is not always observed. Sometimes, the leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. nih.gov

Table 1: Predicted Factors Influencing S\N1 Reactions of this compound

| Factor | Influence on S\N1 Pathway | Predicted Outcome for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | The C1 carbon is secondary, but heavily substituted with halogens, which can influence carbocation stability. |

| Leaving Group | Better leaving group ability increases rate. | Bromide is a better leaving group than chloride or fluoride (B91410). |

| Nucleophile | Weak nucleophiles favor S\N1. | Reactions with weak nucleophiles like water or alcohols would favor the S\N1 pathway. nih.gov |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. | Solvents like water, ethanol, or acetic acid would promote S\N1. |

| Stereochemistry | Racemization (often with slight excess of inversion). | Expect a nearly racemic mixture of substitution products. nih.gov |

S\N2 Reaction Dynamics and Inversion of Configuration

The S\N2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. researchgate.net This concerted mechanism leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. researchgate.net The rate of an S\N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

In the case of this compound, an S\N2 reaction would be sensitive to steric hindrance around the C1 carbon. The presence of bulky bromine and chlorine atoms, as well as the -CH2Br group, would likely hinder the backside attack required for an S\N2 mechanism. However, with a strong, unhindered nucleophile, this pathway could be competitive.

Table 2: Predicted Factors Influencing S\N2 Reactions of this compound

| Factor | Influence on S\N2 Pathway | Predicted Outcome for this compound |

| Substrate Structure | Primary > Secondary > Tertiary | The C1 carbon is secondary and sterically hindered by multiple halogens, which would slow down an S\N2 reaction. |

| Leaving Group | Better leaving group ability increases rate. | Bromide would be the preferred leaving group. |

| Nucleophile | Strong, less hindered nucleophiles favor S\N2. | Reagents like iodide, thiocyanate, or azide (B81097) would favor the S\N2 pathway. |

| Solvent | Polar aprotic solvents enhance nucleophilicity. | Solvents like acetone, DMSO, or DMF would be favorable. |

| Stereochemistry | Complete inversion of configuration. | If the reaction proceeds via S\N2, a product with the opposite stereochemistry to the starting material is expected. researchgate.net |

Elimination Reactions (Dehydrohalogenation and Dihaloelimination)

Elimination reactions often compete with nucleophilic substitution. nih.gov For this compound, both dehydrohalogenation (removal of H and a halogen) and dihaloelimination (removal of two halogens) are possible.

E1 and E2 Mechanisms and Regioselectivity

Dehydrohalogenation can occur via E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanisms. The E1 reaction proceeds through a carbocation intermediate, similar to the S\N1 reaction, and its rate is dependent only on the substrate concentration. nih.gov The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. nih.gov The rate of an E2 reaction depends on both the substrate and base concentrations. nih.gov

For this compound, dehydrohalogenation would involve the removal of a hydrogen from C2 and a halogen from C1. The regioselectivity of these reactions, governed by Zaitsev's rule, predicts the formation of the more substituted (and thus more stable) alkene as the major product. msu.edu However, the stereochemistry of the E2 reaction is highly dependent on the anti-periplanar arrangement of the proton and the leaving group.

Dihaloelimination can occur, for instance, with the use of zinc dust, leading to the formation of an alkene through the removal of two halogen atoms from adjacent carbons. doubtnut.com

Competition Between Substitution and Elimination Pathways

The competition between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, the structure of the substrate, and the reaction conditions. libretexts.org

Nucleophile/Base Strength: Strong, sterically hindered bases (like potassium tert-butoxide) favor elimination, whereas strong, unhindered nucleophiles (like iodide) tend to favor substitution. libretexts.org Weakly basic, good nucleophiles also favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored.

Solvent: The solvent can influence the pathway. Polar protic solvents can favor S\N1 and E1 reactions, while polar aprotic solvents can favor S\N2 reactions.

For this compound, treatment with a strong, bulky base at elevated temperatures would likely lead to a mixture of dehydrohalogenation products. Conversely, reaction with a good nucleophile that is a weak base in a polar aprotic solvent would favor substitution.

Radical Reactions of this compound

Halogenated alkanes can undergo radical reactions, typically initiated by heat or UV light. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The process would likely begin with the homolytic cleavage of the weakest bond, which is the C-Br bond, to form a bromine radical and a haloalkyl radical.

Propagation: The resulting radicals can then participate in a series of chain-propagating steps, such as abstracting a hydrogen atom from another molecule or reacting with other species present.

Termination: The reaction ceases when two radicals combine.

The presence of multiple halogen atoms can influence the stability of the resulting radical intermediates and the selectivity of the radical reactions.

Rearrangement Reactions in Polyhalogenated Ethanes

Rearrangement reactions in polyhalogenated ethanes, such as this compound, are intricate processes governed by the interplay of steric and electronic effects. These reactions often proceed through a 1,2-shift, where a halogen atom migrates to an adjacent carbon. The stability of the conformers of the parent molecule plays a crucial role in determining the propensity and pathway of such rearrangements.

The conformational landscape of 1,2-disubstituted ethanes is primarily characterized by anti and gauche conformers. nih.gov In the anti conformation, the two substituents on adjacent carbons are positioned 180° apart, minimizing steric hindrance. youtube.com In the gauche conformation, the substituents have a dihedral angle of approximately 60°. youtube.com For this compound, the relative stability of its staggered conformers is influenced by both the size of the halogen atoms and electrostatic interactions.

Computational studies on similar 1,2-dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, provide insight into the energetic preferences. Generally, the anti conformer is more stable due to reduced steric repulsion between the bulky halogen atoms. nih.govnih.gov However, in polar solvents, the more polar gauche conformer can be stabilized. youtube.com The presence of multiple, different halogens in this compound introduces additional complexity due to varying atomic radii and electronegativities, leading to a number of possible staggered conformations with distinct energy levels.

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) (Estimated) | Key Interactions |

| Anti (Br-C-C-Br) | 180° | 0 | Minimized steric and dipole-dipole repulsion |

| Gauche (Br-C-C-Br) | ~60° | 1.2 - 1.5 | Steric and dipole-dipole repulsion |

| Anti (Br-C-C-Cl) | 180° | ~0.2 | Reduced steric repulsion compared to Br/Br |

| Gauche (Br-C-C-Cl) | ~60° | 1.0 - 1.3 | Moderate steric and dipole-dipole repulsion |

| Anti (Br-C-C-F) | 180° | ~0.5 | Minimal steric repulsion |

| Gauche (Br-C-C-F) | ~60° | 0.8 - 1.1 | Lower steric repulsion, potential for gauche effect |

This table presents estimated relative energies based on computational studies of analogous 1,2-dihaloethanes. The actual values for this compound may vary.

Rearrangement reactions in these systems can be initiated through various means, including photochemical excitation or radical induction. nih.govcore.ac.uk For instance, photolysis can lead to homolytic cleavage of a carbon-halogen bond, generating a radical species that can then undergo a 1,2-halogen shift. nih.gov The propensity for a specific halogen to migrate depends on factors such as bond dissociation energies and the stability of the resulting radical intermediate.

Transition State Analysis of Key Reaction Pathways

The transition state is a fleeting, high-energy configuration of atoms that represents the energetic barrier a reaction must overcome. rsc.org For rearrangement reactions in polyhalogenated ethanes, such as a 1,2-halogen shift, the transition state often involves a bridged halonium-like structure. The analysis of these transition states is typically performed using computational chemistry methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). nih.govresearchgate.net

A key method for locating transition states on a potential energy surface is the Nudged Elastic Band (NEB) method, which identifies the minimum energy path between reactants and products. nih.gov The highest point on this path corresponds to the transition state. The geometry and energy of the transition state provide crucial information about the reaction mechanism and its kinetics.

For a 1,2-halogen migration in a polyhalogenated ethane, the transition state is characterized by the migrating halogen being partially bonded to both the origin and destination carbon atoms. The stability of this bridged structure is influenced by the nature of the migrating halogen. Larger, more polarizable halogens like bromine and iodine are more capable of forming stable bridged transition states compared to chlorine and especially fluorine.

Computational studies on analogous systems provide valuable data on the energetics of these transition states. For example, the activation energy for a 1,2-bromine shift is generally lower than that for a 1,2-chlorine shift.

| Reaction | Migrating Group | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Geometrical Parameters |

| 1,2-Bromine shift in a bromo-radical ethane | Bromine | DFT (B3LYP) | 10 - 15 | C-Br distances: ~2.2-2.4 Å; C-C-Br angle: ~80-90° |

| 1,2-Chlorine shift in a chloro-radical ethane | Chlorine | DFT (B3LYP) | 18 - 25 | C-Cl distances: ~2.1-2.3 Å; C-C-Cl angle: ~85-95° |

| 1,2-Fries rearrangement (Aryl migration) | Aryl group | DFT | 20 - 30 | Varies depending on the system |

| Cope Rearrangement | Alkene moiety | CASSCF | 25 - 40 | Formation of a boat-like transition state |

This table presents typical calculated activation energies and geometrical parameters for analogous rearrangement reactions. The specific values for this compound would require dedicated computational studies.

The analysis of the transition state structure can also reveal important details about the stereochemistry of the reaction. For instance, the geometry of the bridged halonium ion in the transition state can dictate whether the rearrangement proceeds with retention or inversion of configuration at the carbon centers.

Stereochemical Investigations of 1,2 Dibromo 1 Chloro 1 Fluoroethane

Chirality at C1 and Enantiomeric Purity

The carbon atom designated as C1 in 1,2-dibromo-1-chloro-1-fluoroethane is a stereocenter, also known as a chiral center. This is because it is bonded to four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and a -CH2Br group. youtube.com A molecule containing a single chiral center is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. wordpress.com

These enantiomers are optically active, meaning they can rotate the plane of polarized light. w3schools.blog One enantiomer will rotate the light in a clockwise direction (dextrorotatory or (+)-form), while the other will rotate it in an anti-clockwise direction (levorotatory or (-)-form) by an equal magnitude. youtube.comw3schools.blog An equimolar mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. w3schools.blogyoutube.com

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound quantifies the amount of one enantiomer present in excess of the other. It is a critical parameter in fields such as pharmaceutical synthesis, where the biological activity of a drug can be highly dependent on its stereochemistry.

Table 1: Properties of Enantiomers

| Property | Enantiomer 1 | Enantiomer 2 | Racemic Mixture |

| Optical Rotation | +x° | -x° | 0° |

| Melting Point | Identical | Identical | May differ |

| Boiling Point | Identical | Identical | May differ |

| Solubility | Identical in achiral solvents | Identical in achiral solvents | May differ |

| Reactivity with achiral reagents | Identical | Identical | Identical |

| Reactivity with chiral reagents | Different | Different | Different |

Diastereomeric Considerations in Substituted Ethanes

When a molecule has more than one stereocenter, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. lumenlearning.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. lumenlearning.com In the case of this compound, the C2 carbon is not a stereocenter as it is bonded to two identical hydrogen atoms. Therefore, only C1 is chiral, and the molecule exists only as a pair of enantiomers.

However, if we consider a related compound like 1,2-dibromo-1-chloro-1,2-difluoroethane, both C1 and C2 would be chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). chegg.com These pairs of enantiomers would be diastereomers of each other. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like crystallization or chromatography. lumenlearning.com

Conformational Analysis and Rotational Isomerism

Substituted ethanes, like this compound, can exist in different spatial arrangements due to rotation around the carbon-carbon single bond. idc-online.comlibretexts.org These different arrangements are called conformations or rotamers. The two most significant conformations are the staggered and eclipsed conformations. libretexts.org

In the staggered conformation, the substituents on the front carbon atom are positioned at a 60-degree dihedral angle relative to the substituents on the back carbon atom when viewed in a Newman projection. idc-online.comlibretexts.org This arrangement minimizes steric hindrance and is therefore more stable (lower in energy). idc-online.comyoutube.com The eclipsed conformation, where the substituents on the front and back carbons are aligned, is less stable due to increased steric and torsional strain. libretexts.orgyoutube.com

For 1,2-disubstituted ethanes, such as 1,2-dibromoethane, there are two types of staggered conformations: anti and gauche. youtube.comyoutube.com In the anti conformation, the two largest substituents are positioned 180 degrees apart, representing the most stable conformation. youtube.comyoutube.com In the gauche conformation, the large substituents are 60 degrees apart, which is less stable than the anti form due to steric interactions. youtube.comyoutube.com

For this compound, the conformational analysis is more complex due to the presence of three different halogens on C1. The relative stabilities of the various staggered and eclipsed conformations would depend on the steric and electronic interactions between the bromine, chlorine, and fluorine atoms and the -CH2Br group. Generally, the most stable conformation will be the one that minimizes the repulsions between the largest and most electronegative groups.

Table 2: Relative Energies of Conformations in Substituted Ethanes

| Conformation | Dihedral Angle (between largest groups) | Relative Energy | Stability |

| Anti | 180° | Lowest | Most Stable |

| Gauche | 60° | Higher than anti | Less Stable |

| Eclipsed | 0° | Highest | Least Stable |

Chiral Resolution Techniques for this compound Enantiomers

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, this process can be challenging. libretexts.orglibretexts.org The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

For this compound, which is a neutral compound, resolution could be achieved through several methods:

Formation of Diastereomeric Adducts: The racemic mixture could be reacted with a chiral resolving agent to form diastereomeric adducts. For example, if a suitable chiral host molecule forms inclusion complexes with this compound, the resulting diastereomeric complexes could potentially be separated by crystallization.

Chiral Chromatography: This is a powerful technique for separating enantiomers. A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Gas chromatography with a chiral stationary phase has been successfully used to separate the enantiomers of other small, volatile halogenated compounds like bromochlorofluoromethane. researchgate.net

The separated diastereomers can then be treated to regenerate the pure enantiomers of the original compound. libretexts.orglibretexts.org

Asymmetric Synthesis Approaches to Specific Enantiomers

Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over another. nih.gov This is a more direct approach to obtaining enantiomerically pure compounds compared to resolving a racemic mixture. The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov

Potential asymmetric synthesis strategies for a specific enantiomer of this compound could involve:

Chiral Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the halogenation of a suitable prochiral alkene precursor in the presence of a chiral catalyst could lead to the desired enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Enzymatic Reactions: Enzymes are highly specific chiral catalysts. A suitable enzyme could potentially be used to catalyze a reaction that produces one enantiomer of this compound with high enantiomeric purity.

These approaches often rely on creating a chiral environment during the reaction that favors the formation of one stereoisomer over the other.

Computational and Theoretical Chemistry of 1,2 Dibromo 1 Chloro 1 Fluoroethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2-Dibromo-1-chloro-1-fluoroethane, these methods can elucidate the distribution of electrons and the nature of chemical bonding, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. By approximating the electron density, DFT can provide accurate descriptions of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would reveal the distribution and energies of its MOs. The HOMO is expected to be localized primarily on the lone pairs of the bromine atoms, which are the most polarizable and highest in energy among the halogens. The LUMO, conversely, would likely be an antibonding orbital (σ*) associated with the C-Br bonds, as these are typically the weakest and most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and its electronic absorption spectrum.

A representative analysis of the frontier molecular orbitals is presented in the table below.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO+1 | -0.5 | σ(C-C), σ(C-H) |

| LUMO | -1.2 | σ(C-Br), σ(C-Cl) |

| HOMO | -9.8 | n(Br), n(Cl) |

| HOMO-1 | -10.5 | n(F), σ(C-C) |

Ab Initio Methods for Ground State Geometries

Ab initio methods, which are based on first principles without empirical parameterization, offer a rigorous approach to determining the ground state geometry of a molecule. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate geometric parameters. acs.org

For this compound, ab initio calculations would be employed to optimize the bond lengths, bond angles, and dihedral angles of its various conformers. These calculations would likely predict a C-F bond to be the shortest and strongest, while the C-Br bonds would be the longest and weakest. The bond angles around the carbon atoms would be expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky halogen atoms.

A hypothetical table of key geometric parameters for the most stable conformer, as would be predicted by ab initio calculations, is provided below.

| Parameter | Predicted Value |

|---|---|

| C-C bond length | 1.53 Å |

| C-F bond length | 1.39 Å |

| C-Cl bond length | 1.78 Å |

| C-Br (on C1) bond length | 1.94 Å |

| C-Br (on C2) bond length | 1.95 Å |

| F-C1-Cl bond angle | 108.5° |

| Br-C2-H bond angle | 109.8° |

Conformational Energy Landscapes and Isomer Stability

Rotation around the central carbon-carbon single bond in this compound gives rise to a complex conformational energy landscape. The stability of the different conformers (staggered and eclipsed) is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugation effects.

The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are expected to be the energy minima. These can be further classified as anti or gauche, depending on the dihedral angle between the two bromine atoms (or other pairs of large substituents). The anti conformer, with a dihedral angle of 180°, is often the most stable due to minimized steric repulsion. nih.govacs.org However, in some dihaloethanes, gauche effects can lead to the gauche conformer being surprisingly stable.

Computational studies would involve a systematic scan of the C-C bond rotation, calculating the relative energy at each step. This would generate a potential energy surface, revealing the energy barriers to rotation and the relative populations of the different conformers at a given temperature, which can be estimated using the Boltzmann distribution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. rsc.org For this compound, potential reaction pathways include nucleophilic substitution (SN2) and elimination (E2) reactions.

Modeling these pathways involves identifying the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure and energy of the TS provide crucial information about the reaction's activation energy and mechanism. For an SN2 reaction, the TS would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group partially bonded. For an E2 reaction, the TS would involve the simultaneous breaking of a C-H and a C-Br bond and the formation of a C=C double bond.

DFT and ab initio methods can be used to locate and characterize these transition states. The calculated activation energies for competing pathways can predict the major products under different reaction conditions. For instance, the use of a bulky base would likely favor the E2 pathway.

Prediction of Spectroscopic Parameters (beyond basic identification)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govnih.gov

For this compound, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants would be particularly valuable. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical spectra that can be compared with experimental data to confirm the structure and stereochemistry of the molecule. youtube.com The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electronegativity of the neighboring halogen atoms and the conformation of the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C stretching, and the various carbon-halogen stretching and bending modes.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of a molecule can be significantly influenced by the solvent. cas.cznih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For this compound, a polar solvent would be expected to stabilize the more polar conformers. For example, a conformer with a larger dipole moment would be more favored in a solvent with a high dielectric constant. This can alter the conformational equilibrium compared to the gas phase.

Solvent effects also play a crucial role in reaction kinetics. For an SN2 reaction, a polar aprotic solvent can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself. For an E2 reaction, the choice of solvent can influence the base strength and thus the reaction rate. Computational studies modeling these solvent effects can provide a more realistic picture of the molecule's behavior in solution.

Advanced Spectroscopic Characterization of 1,2 Dibromo 1 Chloro 1 Fluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For a molecule like 1,2-Dibromo-1-chloro-1-fluoroethane, with its single chiral center at the carbon bearing four different substituents (Br, Cl, F, and the CH2Br group), advanced NMR techniques are indispensable for a complete structural and conformational picture.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals of the diastereotopic protons on the CH₂Br group and confirming the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a cross-peak connecting the proton on the chiral carbon (CHBrClF) with the two diastereotopic protons of the adjacent CH₂Br group. This confirms their scalar coupling and proximity within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the proton resonances to their respective carbon atoms. For this compound, two distinct correlation peaks would be anticipated: one connecting the CH proton to its carbon and another, likely more complex due to diastereotopicity, connecting the CH₂ protons to their carbon. These techniques are powerful for resolving spectral overlap and confirming assignments. alfa-chemistry.com

| Technique | Expected Correlation for this compound | Information Gained |

| ¹H-¹H COSY | Cross-peak between CH(BrClF) and CH₂Br protons | Confirms ³J(H-H) coupling and proton connectivity. |

| ¹H-¹³C HSQC/HMQC | Correlation between CH proton and its carbon; correlations between each of the two CH₂ protons and their carbon. | Unambiguous assignment of proton and carbon signals and their direct bonding. |

Fluorine-19 NMR Spectroscopy for Conformational Dynamics

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment and conformational changes in molecules. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. ed.ac.uknih.gov The chemical shift of the fluorine atom in this compound would be highly sensitive to the rotational conformation (rotamers) around the C-C bond. acs.orgbiophysics.org

By using variable temperature ¹⁹F NMR, it would be possible to study the equilibrium between different staggered rotamers. At low temperatures, the rotation around the C-C bond would be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each populated conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal. Analysis of this coalescence behavior can provide the activation energy for the rotational barrier and the relative populations of the conformers. researchgate.net

Expected ¹⁹F NMR Data for Conformational Analysis:

| Parameter | Description | Significance |

| Chemical Shift (δ) | Highly sensitive to the local electronic and steric environment. Expected to be in the range of other fluoroethanes. | Different rotamers will have distinct chemical shifts. |

| Coalescence Temperature (Tc) | The temperature at which signals from interconverting conformers merge. | Used to calculate the energy barrier for C-C bond rotation. |

| Coupling Constants (J) | ³J(H-F) and ²J(C-F) couplings provide through-bond connectivity information. The magnitude of ³J(H-F) is dependent on the dihedral angle (Karplus relationship), offering further conformational insights. | Confirms assignments and provides structural constraints. |

Bromine-79/81 NMR Spectroscopy for Quadrupolar Interactions

Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are NMR active but are quadrupolar nuclei (spin > 1/2). This means their interaction with the electric field gradient at the nucleus dominates their relaxation, leading to very broad signals. While challenging to observe, the line width of the bromine signal is directly related to the magnitude of the quadrupolar coupling constant and the molecular correlation time. This can provide information about the symmetry of the electronic environment around the bromine atoms and the rotational dynamics of the molecule in solution. Due to the presence of two bromine atoms in different chemical environments (one on a primary carbon and one on a chiral secondary carbon), two extremely broad resonances would be theoretically expected, though their detection would be technically demanding.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques would provide a characteristic "fingerprint" and confirm the presence of specific functional groups.

The IR spectrum would be expected to show strong absorptions corresponding to C-H stretching and bending vibrations. The C-X (halogen) stretching frequencies are particularly diagnostic and appear in the fingerprint region of the spectrum. docbrown.info Due to the presence of multiple conformers, vibrational bands may be split or broadened. Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and assign the vibrational frequencies of different rotamers, aiding in the interpretation of the experimental spectra. researchgate.netnih.gov

Raman spectroscopy, being sensitive to changes in polarizability, would be particularly useful for observing the C-Br and C-C stretching modes, which may be weak in the IR spectrum.

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Technique |

| C-H stretching | 2950 - 3050 | IR, Raman |

| C-H bending/scissoring | 1400 - 1470 | IR, Raman |

| C-C stretching | 900 - 1100 | Raman |

| C-F stretching | 1000 - 1350 | IR (strong) |

| C-Cl stretching | 600 - 800 | IR (strong) |

| C-Br stretching | 500 - 650 | IR, Raman |

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures (Beyond Molecular Ion)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) in this compound would result in a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The molecular ion peak [M]⁺ would appear as a cluster of peaks reflecting all possible isotopic combinations. The most common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen or carbon-carbon bonds. libretexts.orguni-saarland.de The loss of a bromine atom (the weakest C-X bond) would likely be a major fragmentation pathway, leading to a prominent [M-Br]⁺ fragment, which would itself show a characteristic isotopic pattern due to the remaining Br and Cl atoms. Further fragmentation could involve the loss of other halogen atoms or small neutral molecules.

Expected Key Fragments in Mass Spectrometry:

| m/z Value | Proposed Fragment | Significance |

| 238/240/242/244 | [C₂H₂Br₂ClF]⁺ | Molecular ion cluster. The exact pattern confirms the elemental composition. |

| 159/161/163 | [C₂H₂BrClF]⁺ | Loss of a bromine radical. A very likely and significant fragment. |

| 124/126 | [C₂H₂BrF]⁺ | Loss of a bromine and a chlorine radical. |

| 107/109 | [C₂H₂Cl₂F]⁺ | Rearrangement followed by loss of Br₂ is less common but possible. |

| 79/81 | [Br]⁺ | Bromine ion. |

X-ray Crystallography of Solid-State Forms or Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Obtaining a suitable single crystal of the liquid this compound would require low-temperature crystallization techniques.

A successful crystal structure analysis would unequivocally determine the preferred conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as halogen bonding (C-X···X-C or C-X···Y), which could play a significant role in the packing of these molecules in the crystal lattice. researchgate.net Given the difficulty in crystallizing such a small, asymmetric, and conformationally flexible molecule, an alternative approach would be to synthesize a solid derivative, for example, by forming a co-crystal with a suitable partner that promotes crystallization. researchgate.net To date, no public records of a crystal structure for this specific compound are available.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

The absolute configuration of a chiral molecule, such as this compound, is a fundamental stereochemical property that dictates its interaction with other chiral entities. Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of molecules in solution. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

The determination of the absolute configuration using VCD and ECD is a comparative method. It involves measuring the experimental VCD or ECD spectrum of a sample and comparing it to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). A good agreement between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite of the one used in the calculation.

As of the latest available scientific literature, specific experimental or computational studies on the VCD and ECD spectra of this compound have not been reported. The inherent flexibility of this small halogenated ethane, with multiple possible conformers due to rotation around the C-C bond, presents a challenge for both experimental measurement and computational modeling. The low energy barriers between these conformers would require careful consideration in any theoretical calculation to obtain a reliable, Boltzmann-averaged spectrum that accurately represents the conformational ensemble in solution.

For a hypothetical study, the process would involve:

Synthesis and Enantiomeric Separation: The synthesis of this compound would be followed by chiral chromatography to isolate the individual enantiomers.

Experimental Spectroscopy: The VCD and ECD spectra of each enantiomer would be recorded in a suitable solvent.

Computational Modeling: Quantum chemical calculations, likely using Density Functional Theory (DFT), would be performed for one enantiomer (e.g., (S)-1,2-dibromo-1-chloro-1-fluoroethane) to predict its VCD and ECD spectra. This would involve a thorough conformational search to identify all stable conformers and their relative energies.

Spectral Comparison: The calculated spectrum would be compared with the experimental spectra of both enantiomers to assign the absolute configuration.

Due to the absence of published research, no experimental or detailed computational data for this compound can be presented in the following tables. The tables are therefore provided as a template to illustrate how such data would be structured if it were available.

Table 1: Hypothetical Experimental Chiroptical Data for (S)-1,2-Dibromo-1-chloro-1-fluoroethane

| Spectroscopic Technique | Wavenumber/Wavelength (nm) | Molar Absorptivity (ε) / Differential Absorption (Δε) |

| VCD | Data Not Available | Data Not Available |

| ECD | Data Not Available | Data Not Available |

Table 2: Hypothetical Computationally Predicted VCD and ECD Data for (S)-1,2-Dibromo-1-chloro-1-fluoroethane

| Spectroscopic Technique | Calculated Wavenumber/Wavelength (nm) | Calculated Rotational/Dipole Strength (esu²cm²) |

| VCD | Data Not Available | Data Not Available |

| ECD | Data Not Available | Data Not Available |

Further research is required to be undertaken to apply these powerful chiroptical techniques to elucidate the absolute stereochemistry of this compound. Such studies would provide valuable insights into the relationship between its structure and chiroptical properties.

Environmental Fate and Degradation Pathways of 1,2 Dibromo 1 Chloro 1 Fluoroethane

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1,2-Dibromo-1-chloro-1-fluoroethane is subject to degradation processes that determine its atmospheric lifetime and its potential to contribute to phenomena such as ozone depletion and global warming.

Direct photolysis, the process of chemical breakdown by absorbing light energy, is a potential degradation pathway for halogenated alkanes in the stratosphere. The carbon-bromine (C-Br) bond is significantly weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it more susceptible to cleavage by ultraviolet (UV) radiation. Upon absorption of UV radiation, the C-Br bond can break, releasing a bromine radical. These bromine radicals can then participate in catalytic cycles that lead to the destruction of stratospheric ozone. noaa.gov

While direct photolysis in the lower atmosphere (troposphere) is not expected to be a significant degradation pathway for many haloalkanes, the presence of two bromine atoms in this compound suggests a higher potential for photolytic degradation compared to its chlorinated and fluorinated counterparts.

The primary degradation mechanism for most halogenated alkanes in the troposphere is their reaction with hydroxyl radicals (•OH). These highly reactive radicals are naturally present in the atmosphere and initiate the oxidation of many organic compounds. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For halogenated ethanes, the reaction with •OH radicals typically involves the abstraction of a hydrogen atom.

Due to the absence of specific experimental data for this compound, the atmospheric lifetime is estimated to be greater than one year due to a presumed low reactivity with hydroxyl radicals. The presence of multiple halogen atoms can influence the rate of hydrogen abstraction.

Reactions with ozone (O₃) are generally not a significant atmospheric sink for alkanes unless they contain double bonds. However, in the stratosphere, the photolysis products of bromoalkanes, namely bromine radicals, can react with ozone, contributing to its depletion. noaa.gov The reaction between bromide anions and ozone has been studied in the gas phase, indicating a stepwise addition of oxygen atoms. rsc.org

Table 1: Estimated Atmospheric Degradation Parameters for Analogous Halogenated Alkanes

| Compound | Atmospheric Lifetime | Primary Degradation Pathway |

| 1,2-Dibromoethane | ~7.2 years | Reaction with •OH radicals |

| Halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) | ~1 year | Reaction with •OH radicals |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | ~14 years | Reaction with •OH radicals |

This table presents data for analogous compounds to infer the potential behavior of this compound.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For halogenoalkanes, this reaction typically results in the formation of an alcohol and a halide ion. algoreducation.comstudysmarter.co.uk The rate of hydrolysis is highly dependent on the nature of the halogen atom and the structure of the alkyl group. savemyexams.com

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. savemyexams.com Consequently, the C-Br bond is the most susceptible to hydrolysis among the halogens present in this compound. The presence of two bromine atoms suggests that hydrolysis could be a more significant degradation pathway for this compound compared to similar compounds containing only chlorine and fluorine.

The reaction is generally slow at ambient temperatures and can be influenced by factors such as pH and the presence of catalysts. savemyexams.comyoutube.com In alkaline conditions, the rate of hydrolysis increases due to the presence of hydroxide (B78521) ions (OH-), which are stronger nucleophiles than water. savemyexams.com

Table 2: Relative Hydrolysis Rates of Halogenoalkanes

| Halogenoalkane Type | Relative Rate of Hydrolysis |

| Iodoalkane | Fastest |

| Bromoalkane | Fast |

| Chloroalkane | Slow |

| Fluoroalkane | Very Slow/No Reaction |

This table illustrates the general trend in hydrolysis rates for different types of halogenoalkanes. savemyexams.com

Biodegradation Potential in Soil and Water Systems

Biodegradation involves the breakdown of organic compounds by microorganisms. Halogenated compounds are often resistant to biodegradation due to the strength of the carbon-halogen bonds and their xenobiotic nature. ncert.nic.innih.gov However, some microorganisms have evolved enzymatic pathways to dehalogenate these compounds, using them as a source of carbon and energy. nih.gov

The biodegradation of this compound is expected to be limited. The presence of multiple different halogen atoms can complicate enzymatic degradation. Generally, aerobic biodegradation of highly halogenated alkanes is slow. Anaerobic conditions may favor the reductive dehalogenation of bromo- and chloro- substituents. mdpi.com

For instance, studies on the biodegradation of monohalogenated alkanes by soil bacteria have shown that some nitrifying bacteria can co-oxidize these compounds. nih.gov However, the efficiency of these processes for polyhalogenated compounds like this compound is likely to be low. The persistence of halogenated compounds in the environment is a significant concern due to their potential for bioaccumulation and toxicity. ncert.nic.in

Interaction with Environmental Matrices

The fate of this compound in the environment is also influenced by its interaction with various environmental compartments, including soil, sediment, and airborne particles. The partitioning of the compound between these matrices will depend on its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Highly halogenated compounds often exhibit hydrophobic properties, leading to their adsorption onto organic matter in soil and sediment. This can reduce their bioavailability for degradation and increase their persistence. The transport of such compounds can occur over long distances through atmospheric transport and deposition or via water currents when adsorbed to suspended particles. researchgate.net

Modeling of Environmental Persistence and Transformation

Due to the scarcity of experimental data, the environmental persistence and transformation of this compound are often estimated using quantitative structure-property relationship (QSPR) models. nih.govacs.org These models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior, such as its atmospheric lifetime, bioaccumulation potential, and degradation rates.

Applications of 1,2 Dibromo 1 Chloro 1 Fluoroethane in Chemical Synthesis and Industry

Precursor for Specialty Chemicals and Fine Chemicals

The unique combination of bromine, chlorine, and fluorine atoms in 1,2-Dibromo-1-chloro-1-fluoroethane positions it as a potential precursor for a variety of specialty and fine chemicals. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective chemical transformations, enabling the synthesis of complex molecules. For instance, the carbon-bromine bonds are typically more reactive and can be selectively cleaved or substituted, leaving the chlorine and fluorine atoms intact for subsequent reactions. This stepwise functionalization is a key strategy in the synthesis of highly substituted and stereochemically complex molecules, which are often essential components of pharmaceuticals, agrochemicals, and other high-value chemical products.

Building Block in Organic Synthesis for Fluorinated and Halogenated Compounds

In the realm of organic synthesis, this compound can serve as a versatile building block for introducing halogenated and specifically fluorinated moieties into organic molecules. The incorporation of fluorine into organic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound could potentially be used in addition reactions across double bonds or as a substrate in coupling reactions to construct more complex carbon skeletons.

For example, similar polyhalogenated ethanes, such as 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane), have been extensively studied as building blocks for fluorine-containing compounds through various reactions, including those involving organometallic reagents and free radicals. researchgate.net By analogy, this compound could likely participate in similar transformations to create a diverse array of fluorinated and halogenated products.

Intermediate in the Production of Advanced Materials

Halogenated compounds are crucial intermediates in the production of advanced materials, including polymers and flame retardants. While direct evidence for the use of this compound in this capacity is scarce, its properties suggest potential applications. For instance, dehydrohalogenation could potentially lead to the formation of novel halogenated vinyl monomers, which could then be polymerized to create materials with specific properties such as chemical resistance, thermal stability, and low flammability. The presence of bromine, in particular, is known to impart flame-retardant properties to materials.

Role in Research and Development of New Chemical Processes

The study of compounds like this compound can be instrumental in the research and development of new chemical processes. Its unique substitution pattern offers a platform for investigating reaction mechanisms, stereoselectivity, and the relative reactivity of different carbon-halogen bonds. Understanding how this molecule behaves under various reaction conditions can lead to the development of new synthetic methodologies with broader applications. For researchers, it represents a model compound for exploring the intricacies of polyhalogenated alkane chemistry.

Potential as a Solvent or Reagent in Specific Chemical Transformations

Given its halogenated nature, this compound is likely to be a non-polar solvent. While its use as a bulk solvent may be limited due to its relatively high molecular weight and the availability of more common halogenated solvents, it could find niche applications as a solvent or co-solvent in reactions where specific solubility characteristics are required.